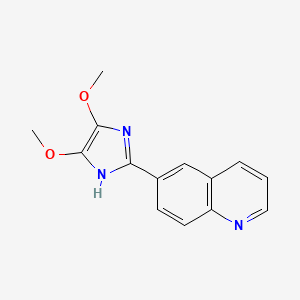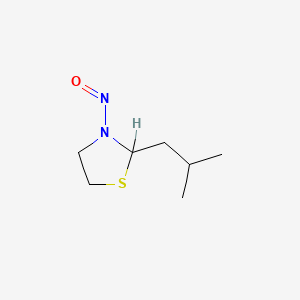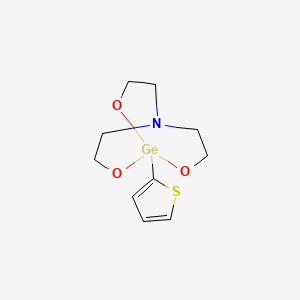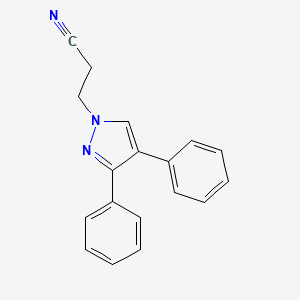
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is a heterocyclic compound that features both imidazole and quinoline moieties. The presence of these two functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline typically involves the formation of the imidazole ring followed by its attachment to the quinoline moiety. Common synthetic methods for imidazole include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The quinoline moiety can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesis .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the imidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions, while the quinoline moiety can intercalate into DNA, affecting its function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4,5-Diphenyl-1H-imidazol-2-yl)quinoline: Similar structure but with phenyl groups instead of methoxy groups.
8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: Contains a benzimidazole moiety instead of an imidazole.
Uniqueness
6-(4,5-Dimethoxy-1H-imidazol-2-yl)quinoline is unique due to the presence of methoxy groups on the imidazole ring, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
65591-49-3 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
6-(4,5-dimethoxy-1H-imidazol-2-yl)quinoline |
InChI |
InChI=1S/C14H13N3O2/c1-18-13-14(19-2)17-12(16-13)10-5-6-11-9(8-10)4-3-7-15-11/h3-8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
YNJDBXCJLJVMOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(N=C(N1)C2=CC3=C(C=C2)N=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(2S)-1-Acetylpyrrolidin-2-yl]-N'-methylurea](/img/structure/B14469548.png)





![3-Carbamoyl-1-[2-(ethenyloxy)ethyl]pyridin-1-ium chloride](/img/structure/B14469610.png)


